molecular formula C15H17ClN4OS B2792007 3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097895-13-9

3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Katalognummer: B2792007
CAS-Nummer: 2097895-13-9
Molekulargewicht: 336.84
InChI-Schlüssel: BOPZUDROACUGCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097920-38-0) is a specialized chemical compound with a molecular formula of C21H22N4OS and a molecular weight of 378.5 g/mol . This molecule features a propan-1-one backbone that is strategically substituted with a 3-chlorophenyl group and a complex piperazine moiety linked to a 1,2,5-thiadiazole ring . Its structural profile, particularly the presence of the thiadiazole and chlorophenyl groups, suggests significant potential for applications in scientific research. Compounds with similar structures, specifically those containing a piperazine component, have been studied for their effects on neurotransmitter receptors, such as serotonin and dopamine receptors, which are critical targets in neuropharmacology . Furthermore, derivatives containing the 1,2,5-thiadiazole ring have been investigated as potential antibacterial agents, indicating the versatility of this pharmacophore . The synthetic route to this compound, as described in the literature, can involve a key acylation step where 4-(1,2,5-thiadiazol-3-yl)piperazine is coupled with a 3,3-diphenylpropanoyl chloride derivative, followed by deprotection and purification to achieve the final product . This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this material should adhere to all applicable laboratory safety standards.

Eigenschaften

IUPAC Name

3-(3-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-13-3-1-2-12(10-13)4-5-15(21)20-8-6-19(7-9-20)14-11-17-22-18-14/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPZUDROACUGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various reactions such as halogenation or nitration followed by reduction can be used to introduce the chlorophenyl group.

    Introduction of the Thiadiazolyl Group: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Coupling with Piperazine: The final step involves coupling the chlorophenyl and thiadiazolyl intermediates with piperazine under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiadiazole moiety.

    Reduction: Reduction reactions could target the carbonyl group or the thiadiazole ring.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological pathways involving thiadiazole or piperazine derivatives.

Medicine

    Pharmaceuticals: Potential use as a lead compound in drug discovery, particularly for targeting neurological or inflammatory diseases.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or proteins, while the piperazine moiety might enhance solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazine-Based Urea Derivatives

Several urea derivatives with piperazine and thiazole substituents (e.g., compounds 1f , 1g , 2a , and 2b in ) share structural similarities with the target compound. These analogs feature:

  • Substituent Variability : The phenyl rings are substituted with groups like trifluoromethyl, methoxy, or halogens (e.g., 1f : 4-(trifluoromethyl)phenyl; 2b : 3-chlorophenyl).
  • Physicochemical Properties : Melting points range from 188–207°C, and yields during synthesis are moderate to high (70.7–88.2%). ESI-MS data confirm molecular weights (e.g., 2b : m/z 709.9 [M−2HCl+H]⁺) .

Key Differences :

  • The target compound replaces the urea linkage with a ketone group and substitutes thiazole with thiadiazole. These changes may alter solubility and hydrogen-bonding capacity.
Piperazine-Thiazole Ureas (11a–11o Series)

The 11a–11o series () includes piperazine-thiazole ureas with diverse aryl substituents. For example:

  • 11f : 3-Chlorophenyl substituent, ESI-MS m/z 500.2 [M+H]⁺, yield 85.1%.
  • 11k : 4-Chloro-3-(trifluoromethyl)phenyl group, ESI-MS m/z 568.2 [M+H]⁺, yield 88.0%.

Structural Contrast :

  • These compounds retain a urea core and thiazole ring, whereas the target compound features a ketone and thiadiazole. The thiadiazole’s electron-withdrawing nature may enhance metabolic resistance compared to thiazole .
Diazaspiro and Piperazine Derivatives

Compounds 13 and 14 () incorporate diazaspiro[4.5]decane-2,4-dione cores with piperazine-propyl chains. For example:

  • 14 : 3-(3-Chlorophenyl)piperazine substituent.

Comparison :

  • The diazaspiro framework introduces conformational rigidity absent in the target compound. This could influence binding kinetics in biological systems .
Impurities and Simplified Analogs

and describe impurities and simpler analogs, such as:

  • 1-(3-Chlorophenyl)piperazine Hydrochloride (): A base structure lacking the thiadiazole and propanone groups.
  • 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane (): A dimeric analog with two piperazine units.

Implications :

  • These compounds highlight the importance of purity in pharmacological studies and serve as intermediates in synthesizing complex derivatives like the target compound .

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Selected Compounds
Compound Name/ID Core Structure Substituents Yield (%) ESI-MS (m/z) Key Features Reference
Target Compound Propan-1-one 3-Chlorophenyl, Thiadiazole N/A N/A Thiadiazole enhances stability -
1f () Urea 4-(Trifluoromethyl)phenyl 70.7 667.9 High lipophilicity
11f () Urea 3-Chlorophenyl 85.1 500.2 Moderate molecular weight
14 () Diazaspiro 3-Chlorophenylpiperazine N/A N/A Conformational rigidity
1-(3-Chlorophenyl)piperazine Piperazine 3-Chlorophenyl N/A N/A Simplest analog
Pharmacological Insights

While direct data for the target compound are unavailable, structural analogs suggest:

  • Thiadiazole may improve metabolic stability over thiazole, as seen in other drug candidates .

Computational and Analytical Methods

  • DFT Studies (–2): Used to optimize molecular geometries and predict electronic properties in related compounds.
  • Multiwfn Analysis (): Enables electron density mapping, critical for understanding interactions in piperazine-thiadiazole systems .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-(3-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a 3-chlorophenyl-substituted piperazine with a 1,2,5-thiadiazole-propanone derivative. Key challenges include managing steric hindrance during piperazine-thiadiazole coupling and avoiding side reactions (e.g., oxidation of the ketone group). Optimization strategies:

  • Use coupling agents like TBTU or HOBt in anhydrous DMF to enhance reactivity .
  • Control temperature (e.g., 0–25°C) to minimize decomposition.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .
    • Critical Parameters : Solvent polarity, catalyst selection (e.g., NEt₃ for acid scavenging), and stoichiometric ratios (1:1.1 for amine:carbonyl) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the piperazine-thiadiazole linkage (e.g., δ 3.5–4.0 ppm for piperazine protons, δ 160–165 ppm for thiadiazole carbons) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 363.06 for C₁₅H₁₄ClN₄OS) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers elucidate the compound’s selectivity for serotonin receptors (e.g., 5-HT₁D vs. 5-HT₂A)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [³H]5-HT in competitive binding studies with transfected HEK293 cells expressing human 5-HT subtypes.
  • Functional Assays : Measure cAMP inhibition (5-HT₁D) or IP3 accumulation (5-HT₂A) to determine agonist/antagonist profiles .
  • Docking Studies : Model interactions using crystallographic data of 5-HT receptors (e.g., PDB ID 6WGT) to predict binding affinities .

Q. What strategies resolve contradictory data in receptor affinity studies (e.g., conflicting IC₅₀ values across labs)?

  • Methodological Answer :

  • Standardization : Use reference compounds (e.g., ketanserin for 5-HT₂A) to calibrate assays .
  • Meta-Analysis : Compare conditions (e.g., buffer pH, cell lines) across studies. For example, HEK293 vs. CHO cells may show variance due to receptor glycosylation differences .
  • Orthogonal Validation : Confirm results with SPR (surface plasmon resonance) to measure kinetic binding parameters independently .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Derivatization : Modify the propan-1-one chain (e.g., introduce methyl groups) to enhance metabolic stability.
  • LogP Optimization : Adjust lipophilicity via substituents on the thiadiazole ring (e.g., fluorine for improved BBB penetration) .
  • In Vitro ADME : Assess hepatic microsomal stability and CYP450 inhibition to prioritize analogs .

Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
  • Power Analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect size with 80% power .

Q. How should researchers design experiments to evaluate the compound’s environmental fate?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate at pH 4–9 (37°C) and analyze degradation products via LC-MS .
  • Soil Sorption Tests : Use batch equilibrium methods with OECD Guideline 106 to measure Koc (organic carbon partition coefficient) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.